molecular formula C9H20O B1329788 2-Methyloctan-1-ol CAS No. 818-81-5

2-Methyloctan-1-ol

Cat. No. B1329788
CAS RN: 818-81-5
M. Wt: 144.25 g/mol
InChI Key: IGVGCQGTEINVOH-UHFFFAOYSA-N
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Patent
US05137653

Procedure details

After 46.4 g of concentrated sulfuric acid and 21.2 g (147 mmol) of (-)-2-methyloctanol were added to 330 ml of water, 63.4 g (401 mmol) of potassium permanganate was added dropwise over 7.3 hours while the reaction temperature was held at 21°~28° C. The thus obtained reaction mixture was poured into 270 ml of ice water, added with 52 g of sodium hydrogen sulfite, adjusted to pH of not more than 1 with hydrochloric acid, extracted with ether and then extracted with a 10% aqueous solution of sodium hydroxide. This extract was added with hydrochloric acid to adjust pH to not more than 1 and again extracted with chloroform. The extract was washed with water, dried, concentrated and distilled under a reduced pressure (0.28 mmHg, 91°~94° C.) to obtain 15.3 g (yield 64%) of (+)-2-methyl octanoic acid.
Quantity
46.4 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
63.4 g
Type
reactant
Reaction Step One
Name
Quantity
330 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
270 mL
Type
reactant
Reaction Step Two
Quantity
52 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH3:6][CH:7]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])[CH2:8][OH:9].[Mn]([O-])(=O)(=O)=[O:17].[K+].S([O-])(O)=O.[Na+].Cl>O>[CH3:6][CH:7]([CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])[C:8]([OH:17])=[O:9] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
46.4 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
21.2 g
Type
reactant
Smiles
CC(CO)CCCCCC
Name
Quantity
63.4 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
330 mL
Type
solvent
Smiles
O
Step Two
Name
ice water
Quantity
270 mL
Type
reactant
Smiles
Step Three
Name
Quantity
52 g
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 7.3 hours while the reaction temperature
Duration
7.3 h
CUSTOM
Type
CUSTOM
Details
was held at 21°~28° C
CUSTOM
Type
CUSTOM
Details
The thus obtained reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with a 10% aqueous solution of sodium hydroxide
ADDITION
Type
ADDITION
Details
This extract was added with hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
again extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled under a reduced pressure (0.28 mmHg, 91°~94° C.)

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)O)CCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 15.3 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.